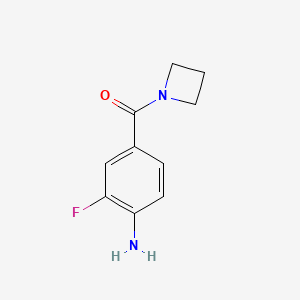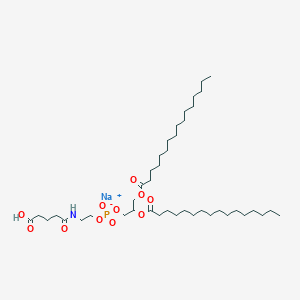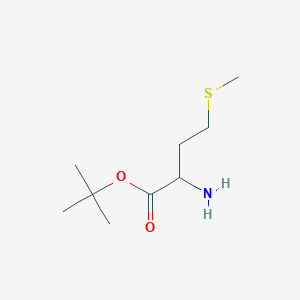![molecular formula C31H53NOSi B12091314 (3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-26,27-dinorcholest-5-ene-25-nitrile](/img/structure/B12091314.png)
(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-26,27-dinorcholest-5-ene-25-nitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-26,27-dinorcholest-5-ene-25-nitrile is a synthetic organic compound It belongs to the class of silyl ethers and is structurally related to cholesterol derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-26,27-dinorcholest-5-ene-25-nitrile typically involves multiple steps:
Starting Material: The synthesis begins with a suitable cholesterol derivative.
Silylation: The hydroxyl group at the 3-position is protected by silylation using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine.
Nitrile Introduction: The nitrile group is introduced at the 25-position through a substitution reaction, often using a reagent like cyanogen bromide (BrCN) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes:
Efficient Catalysts: Use of efficient catalysts to speed up reactions.
Optimized Reaction Conditions: Control of temperature, pressure, and solvent systems to maximize yield and purity.
Purification: Advanced purification techniques such as chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the silyl ether group, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.
Substitution: The silyl ether group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as alcohols or amines in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: The silyl ether group serves as a protecting group for hydroxyl functionalities during multi-step syntheses.
Biology
Biochemical Studies: Utilized in studies involving cholesterol metabolism and related pathways.
Medicine
Drug Development:
Industry
Material Science: Used in the synthesis of specialized materials with unique properties.
Mécanisme D'action
The compound exerts its effects primarily through interactions involving its silyl ether and nitrile groups. The silyl ether group can protect hydroxyl functionalities, while the nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological targets. Specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3beta)-3-Hydroxy-26,27-dinorcholest-5-ene-25-nitrile: Lacks the silyl ether group, making it less stable in certain reactions.
(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-ene-25-nitrile: Similar structure but retains the full cholesterol backbone.
Uniqueness
Stability: The presence of the silyl ether group enhances the compound’s stability, making it more suitable for certain synthetic applications.
Reactivity: The combination of silyl ether and nitrile groups provides unique reactivity patterns, allowing for diverse chemical transformations.
This detailed overview provides a comprehensive understanding of (3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-26,27-dinorcholest-5-ene-25-nitrile, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C31H53NOSi |
|---|---|
Poids moléculaire |
483.8 g/mol |
Nom IUPAC |
5-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanenitrile |
InChI |
InChI=1S/C31H53NOSi/c1-22(11-9-10-20-32)26-14-15-27-25-13-12-23-21-24(33-34(7,8)29(2,3)4)16-18-30(23,5)28(25)17-19-31(26,27)6/h12,22,24-28H,9-11,13-19,21H2,1-8H3 |
Clé InChI |
OCYJCBZNKBCNMM-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC#N)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B12091235.png)

![1-(2,7-Diaza-spiro[3.5]non-7-yl)-2-(4-methoxy-phenyl)-ethanone](/img/structure/B12091240.png)

![[2-Fluoro-5-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid](/img/structure/B12091259.png)


![10-Chloro-1-(3-ethoxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B12091271.png)
![4,4,5,5-Tetramethyl-2-(2',3',4',5'-tetrahydro[2,2'-bifuran]-5-yl)-1,3,2-dioxaborolane](/img/structure/B12091274.png)




